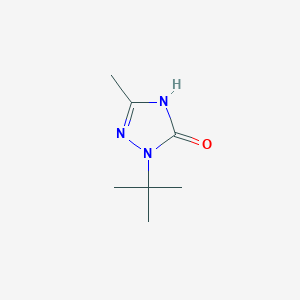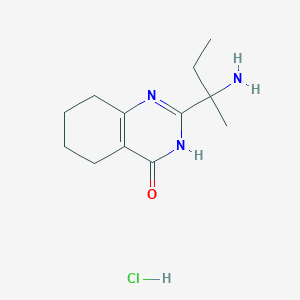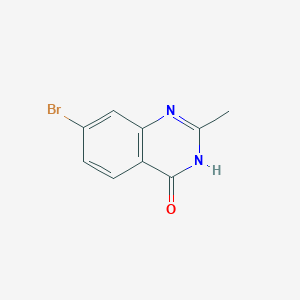
2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
The compound “2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is also known as Linagliptin . It is an oral, highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) and is used for the treatment of adults with type 2 diabetes mellitus . Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4, thereby preventing the degradation of the incretin hormones .
Physical And Chemical Properties Analysis
Linagliptin has a melting point of 202 ºC, a boiling point of 661.2±65.0 °C (Predicted), and a density of 1.39 . It is sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol, and has a pKa of 10.01±0.20 (Predicted) .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing complex molecules, including pyranopyrimidine scaffolds, which are vital for medicinal and pharmaceutical applications. The review by Parmar, Vala, and Patel (2023) highlights the significance of these catalysts in creating substituted pyranopyrimidine derivatives through a one-pot multicomponent reaction. This synthesis approach is critical for developing lead molecules with potential therapeutic applications, emphasizing the broad catalytic applications of hybrid catalysts in medicinal chemistry Parmar, Vala, & Patel, 2023.
Spiropiperidines in Drug Discovery
Spiropiperidines, featuring piperidine structures, have gained attention in drug discovery due to their three-dimensional chemical space exploration. Griggs, Tape, and Clarke (2018) review the methodologies for constructing spiropiperidines, highlighting their synthesis strategies and applications in drug discovery. This emphasizes the structural diversity and synthetic accessibility of piperidine derivatives, including those related to "2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one," showcasing their potential in developing new therapeutic agents Griggs, Tape, & Clarke, 2018.
Pharmacogenetics in Therapy Personalisation
The study of pharmacogenetics offers insights into therapy personalization, especially concerning antifolate and fluoropyrimidine-based therapies. De Mattia and Toffoli (2009) discuss the impact of MTHFR polymorphisms on the efficacy and toxicity of such treatments. This research area directly relates to the molecular interactions and therapeutic implications of pyrimidine derivatives, underscoring the importance of genetic factors in drug response and personalizing treatments based on genetic makeup De Mattia & Toffoli, 2009.
Wirkmechanismus
Target of Action
The compound, also known as Linagliptin , is a highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a protein that in humans is encoded by the DPP4 gene. It is involved in glucose metabolism and plays a significant role in the condition of type 2 diabetes mellitus .
Mode of Action
Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4 . This inhibition prevents the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic peptide . By selectively targeting DPP-4, linagliptin potentially causes a more physiologically based control of glucose-dependent postprandial glucose excursions and of fasting blood glucose .
Biochemical Pathways
The biochemical pathway affected by Linagliptin is the incretin pathway . Incretin hormones are a group of metabolic hormones that stimulate a decrease in blood glucose levels. Incretins are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .
Pharmacokinetics
Linagliptin shows modest oral bioavailability, and it is rapidly absorbed . The maximum plasma concentration at steady state is reached on average 1.5 hours after administration of linagliptin 5 mg, once daily . Linagliptin half-life is 131 hours . No relevant food effects were observed on the absorption profile of linagliptin .
Result of Action
The molecular and cellular effects of Linagliptin’s action result in the lowering of blood glucose levels . By inhibiting DPP-4 and preventing the degradation of incretin hormones, Linagliptin increases the secretion of insulin and decreases the release of glucagon by the alpha cells of the islets of Langerhans . This results in a decrease in blood glucose levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14/h5,8H,2-4,6,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJHQMCXJOFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



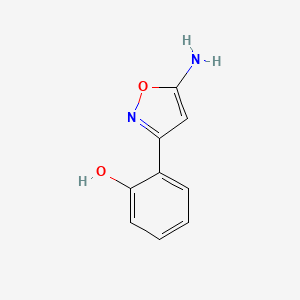
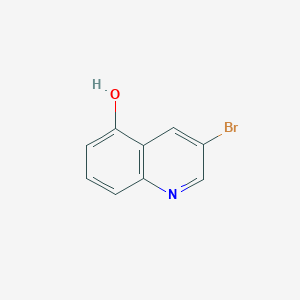
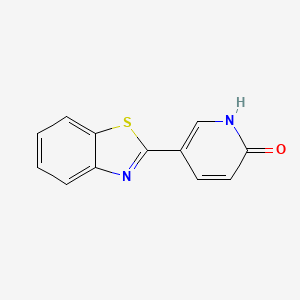
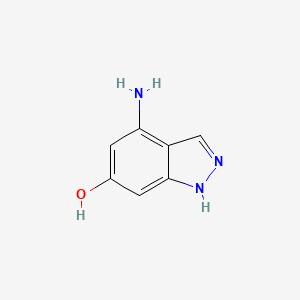
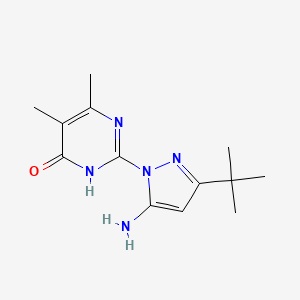
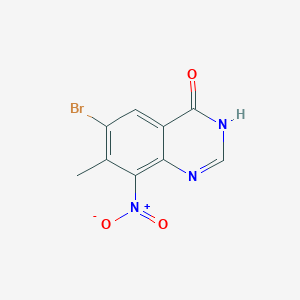
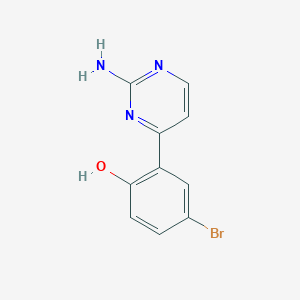
![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)
